Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate
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Overview
Description
Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a benzimidazole core with bromine and fluorine substituents, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriately substituted anilines with carboxylic acid derivatives. One common method includes the reaction of 4-fluoro-2-nitroaniline with ethyl bromoacetate under basic conditions, followed by cyclization and reduction steps . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions, using reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Coupling: Boron reagents, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to inhibit various enzymes and interact with biological targets.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of benzimidazole derivatives and their interactions with biological macromolecules.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-Difluoroimidazole-5-carboxylate: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
Thiazole Derivatives: These compounds share a similar heterocyclic structure but contain sulfur instead of nitrogen, resulting in different chemical properties and applications.
Uniqueness
Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The combination of bromine and fluorine atoms enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
Biological Activity
Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C12H10BrF N2O2 and a molecular weight of 287.09 g/mol. The compound features a benzimidazole core, characterized by a bicyclic structure that includes both benzene and imidazole rings. The halogen substitutions at positions 6 (bromine) and 4 (fluorine) significantly influence its reactivity and biological activity, making it a subject of interest in drug development .
Biological Activity Overview
Benzimidazole derivatives are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Initial studies suggest that this compound exhibits significant antimicrobial properties. Compounds within this class have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Antifungal Properties : Similar to its antibacterial effects, this compound may also display antifungal activity, which is common among benzimidazole derivatives .
- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation. Studies have shown promising results in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Structure-Activity Relationships (SAR)
The unique combination of bromine and fluorine substituents in this compound enhances its biological potency compared to other benzimidazole derivatives. A comparative analysis with structurally similar compounds highlights these distinctions:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 6-Bromo-4-chloroquinoline-3-carboxylate | C12H9BrClN2O2 | Contains chlorine instead of fluorine |
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate | C12H10BrN2O2 | Methyl group instead of ethyl |
Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrN2O3 | Hydroxy group replaces fluorine |
The presence of halogen atoms is crucial for enhancing the lipophilicity and bioavailability of these compounds, which may lead to improved interactions with biological targets .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessing various benzimidazole derivatives found that those with halogen substituents exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This compound was noted for its comparable efficacy to standard antibiotics .
- Anticancer Potential : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma). The mechanism appears to involve the inhibition of specific cellular pathways associated with tumor growth .
- Inhibitory Activity : Research has indicated that this compound may act as an inhibitor for certain enzymes involved in cancer progression. For instance, its inhibitory effects on PI3K pathways have been documented, suggesting potential applications in targeted cancer therapies .
Properties
Molecular Formula |
C10H8BrFN2O2 |
---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 6-bromo-4-fluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)9-13-7-4-5(11)3-6(12)8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
BLMOIXSHKXAHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2F)Br |
Origin of Product |
United States |
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